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Urea formaldehyde

Formaldehyde emission Indoor air quality Wood-based panels

Urea formaldehyde (UF), CAS 9011-05-6, is a thermosetting amino resin synthesized by the polycondensation of urea and formaldehyde. It is commercially supplied as a colloidal aqueous solution with a solid content of approximately 65%, already partially polymerized and cross-linked.

Molecular Formula C2H6N2O2
Molecular Weight 90.08 g/mol
CAS No. 9011-05-6
Cat. No. B1678989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea formaldehyde
CAS9011-05-6
SynonymsUrea, polymer with formaldehyde;  Formaldehyde, urea polymer;  Gabrite;  HSDB 7203;  Hygromull; 
Molecular FormulaC2H6N2O2
Molecular Weight90.08 g/mol
Structural Identifiers
SMILESC=O.C(=O)(N)N
InChIInChI=1S/CH4N2O.CH2O/c2-1(3)4;1-2/h(H4,2,3,4);1H2
InChIKeyODGAOXROABLFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility in water = 0.28-0.31%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Urea Formaldehyde (CAS 9011-05-6): Procurement-Grade Overview of a Cost-Driven Amino Resin for Industrial Adhesives, Molding Compounds, and Controlled-Release Fertilizers


Urea formaldehyde (UF), CAS 9011-05-6, is a thermosetting amino resin synthesized by the polycondensation of urea and formaldehyde. It is commercially supplied as a colloidal aqueous solution with a solid content of approximately 65%, already partially polymerized and cross-linked [1]. UF resins are the dominant adhesive system for interior-grade wood composite panels—including particleboard (PB), medium-density fiberboard (MDF), and hardwood plywood—owing to their low raw-material cost, high reactivity, fast cure cycles, and light color . Once cured, UF exhibits a tensile strength averaging 55–57 MPa and a flexural yield strength averaging 121 MPa for cellulose-filled molded grades [2]. Beyond wood adhesives, UF finds application as a slow-release nitrogen fertilizer (ureaform) and as a textile-finishing resin. These baseline characteristics establish UF as the high-volume, economy-class benchmark against which all other formaldehyde-based thermosets are measured in cost-sensitive procurement decisions .

Urea Formaldehyde (CAS 9011-05-6): Why In-Class Substitution with PF, MF, or MUF Resins Is Not a Drop-In Decision


Although urea formaldehyde, phenol formaldehyde (PF), melamine formaldehyde (MF), and melamine-urea formaldehyde (MUF) all belong to the formaldehyde-based thermoset family, their cured-network chemistry, cross-link density, hydrolytic stability, and formaldehyde emission profiles diverge substantially—making generic interchange technically and economically unsound. UF resins cure via methylene and methylene-ether bridges that are susceptible to hydrolytic cleavage under moisture, whereas PF resins form irreversible methylene bridges with superior hydrothermal stability [1]. Under elevated moisture (>7% equilibrium moisture content), UF-bonded particleboards lose tensile strength more markedly than PF-bonded boards [2]. Conversely, UF cures significantly faster than PF, providing 2- to 4-fold shorter press cycles—a decisive production-efficiency advantage in high-throughput panel mills [3]. Melamine-modified resins (MF, MUF) dramatically reduce formaldehyde emission compared to UF, but at substantially higher raw-material cost and with altered cure kinetics. These quantified performance trade-offs in emission, cure speed, water resistance, mechanical response, and unit economics mean that any substitution without explicit head-to-head data specific to the end-use conditions risks either performance failure, regulatory non-compliance, or unnecessary cost inflation. The evidence items below provide the quantitative basis for these selection decisions.

Urea Formaldehyde (CAS 9011-05-6): Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement


Formaldehyde Emission: UF vs. MF Resins in MDF Panels by Standardized Desiccator and Perforator Methods

In a direct head-to-head comparison of MDF panels bonded with urea-formaldehyde (UF) versus melamine-formaldehyde (MF) resins, UF resin exhibited a desiccator formaldehyde emission value of 7.1 mg/L and a perforator value of 12.1 mg/100 g panel. By contrast, MF resin exhibited a substantially lower desiccator value of 0.6 mg/L and a perforator value of 2.9 mg/100 g [1]. The UF-bonded panels fell under Japanese Industrial Standard (JIS) emission grade E2, while MF-bonded panels achieved the stricter E1 grade. The addition of MF resin dramatically reduced formaldehyde emission because formaldehyde addition to melamine occurs more easily and completely than to urea [1].

Formaldehyde emission Indoor air quality Wood-based panels Regulatory compliance

Cure Speed and Activation Energy: UF vs. PF Resins by Differential Scanning Calorimetry (DSC) and Automated Bonding Evaluation System (ABES)

Differential scanning calorimetry (DSC) studies demonstrate that UF resins cure faster than phenol-formaldehyde (PF) resins, as indicated by a lower apparent activation energy (Ea) for the curing reaction [1]. In a separate cross-study, automated bonding evaluation system (ABES) measurements established optimal pressing parameters: UF adhesive required only 1.5 minutes at 100°C to achieve full bond strength development, whereas a comparable commercial bio-based adhesive required 4 minutes at 175°C, and a non-isocyanate polyurethane (NIPU) adhesive required 7 minutes at 200°C. UF was confirmed as the fastest-curing adhesive among all systems tested [2]. This cure-speed advantage translates to significantly shorter hot-press cycle times in panel manufacturing, directly impacting production throughput.

Cure kinetics Activation energy Press cycle optimization Production throughput

Flexural Modulus of Particleboard: UF vs. PF Resin as Binder System

In a cross-study review of particleboard mechanical properties across different bonding systems, urea-formaldehyde-bonded particleboards achieved a maximum flexural modulus of 48.0 MPa with a corresponding thickness swelling of 6.3%. Phenol-formaldehyde-bonded particleboards exhibited a lower maximum flexural modulus of 35.14 MPa, but with superior dimensional stability (thickness swelling 3.9%). The flexural modulus between UF and PF boards was described as 'almost comparable', with UF yielding a ~37% higher flexural modulus in this data compilation [1]. For the neat (unfilled) resin matrices, UF resin exhibits a flexural strength of 60–80 MPa and flexural modulus of 6–8 GPa, whereas PF resin shows a flexural strength of 5–10 MPa and flexural modulus of 1.8–2.0 GPa [2].

Mechanical properties Flexural modulus Particleboard Structural panels

Water Resistance and Thickness Swelling: UF vs. PF in Impregnated Oil Palm Trunk Polymer Composites

In a direct head-to-head comparison using oil palm trunk (OPT) polymer composites prepared by impregnation, OPT composites with 75% phenol-formaldehyde (PF) resin loading exhibited a thickness swelling value of 3.30%, compared to 4.30% for OPT composites with 75% urea-formaldehyde (UF) resin loading [1]. Water absorption tests revealed that the PF-impregnated composite had 21–26% lower water absorption than the UF-impregnated composite at the same resin loading [1]. SEM analysis confirmed that PF resin displayed better placement and penetration, retaining the original dried OPT structure more effectively than UF resin. This quantifies the well-known class-level characteristic that UF resins possess intrinsically lower hydrolytic stability due to the reversibility of methylene-ether cross-links under moist conditions, compared to the irreversible methylene bridges in cured PF networks.

Water absorption Thickness swelling Dimensional stability Moisture resistance

Cure Activation Energy: UF vs. MUF Resins with Varied Melamine Addition Stage and Content

In a direct head-to-head study of three formaldehyde-based resins—UF without melamine (UF0), MUF with melamine added at an early synthesis stage (MUF1), and MUF with melamine added at a later stage (MUF2)—the cure activation energies (Ea) were determined by DSC using the Kissinger and Kissinger-Akahira-Sunose (KAS) methods. The activation energy of the unmodified UF0 resin was 99.44 kJ/mol. MUF1 resin showed a moderate increase to 105.75 kJ/mol, while MUF2 resin exhibited a substantially higher activation energy of 150.65 kJ/mol [1]. The higher Ea for MUF2 correlated with a lower cross-linking degree, as evidenced by reduced methylene and methylene-ether bond content in the FT-IR spectra. Plywood bonded with MUF1 resin achieved the highest bond strength and the lowest formaldehyde emission among the three systems [1].

Curing behavior DSC Melamine modification Cross-linking degree

Controlled Nitrogen Release Rate: Urea-Formaldehyde vs. Conventional Urea and Other Slow-Release Fertilizers in Soil Incubation

In a 90-day soil incubation leaching study comparing nitrogen release from slow-release fertilizers across soils with different microbial activities, urea-formaldehyde (UF) released 46%–73% of its total nitrogen content, compared to 89%–100% for conventional soluble urea, 59%–94% for isobutylidene diurea (IBDU), and 44%–56% for crotonylidene diurea (CDU) [1]. The rate constant (K₀) for UF nitrogen release was significantly lower (P < 0.05) in soils with higher microbial activity and lower pH, indicating that UF release kinetics are microbially mediated and soil-condition dependent. UF provided intermediate release characteristics between the fast-release urea control and the slowest-release CDU, with approximately 27–54% less nitrogen released over 90 days compared to conventional urea [1].

Slow-release fertilizer Nitrogen release kinetics Soil microbial activity Ureaform

Urea Formaldehyde (CAS 9011-05-6): Evidence-Backed Procurement Scenarios Where UF Is the Preferable Technical-Economic Choice


High-Throughput Interior-Grade Particleboard and MDF Manufacturing

UF resin is the technically and economically optimal adhesive for interior-grade particleboard and MDF produced at high volumes for applications not exposed to sustained moisture. The compelling evidence is: (a) UF cures in as little as 1.5 minutes at 100°C [1], enabling significantly shorter press cycles and higher line speeds compared to PF (typically 130–150°C for 10+ minutes) [2]; (b) UF delivers a flexural modulus of 48.0 MPa in particleboard—approximately 37% higher than PF-bonded boards [3]; (c) UF is the lowest-cost thermosetting adhesive resin among formaldehyde-based systems [4]. For procurement specifications targeting EN 312 Type P1 or P2 (general-purpose interior), UF remains the benchmark choice. Where formaldehyde emission regulations (E1, CARB Phase 2) must be met, UF must be formulated at low F/U molar ratios (~1.0–1.05) or co-condensed with melamine or scavengers.

Cost-Sensitive Molded Thermoset Components with Electrical Insulation Requirements

Cellulose-filled UF molding compounds offer a compelling combination of mechanical and dielectric properties at the lowest cost among thermosets for non-structural, non-exterior applications. Quantitative evidence: UF molded grades exhibit an average tensile strength of 55 MPa, flexural yield strength of 121 MPa, a dielectric constant of 5.0–7.0 at 1 kHz, and a comparative tracking index of 600 V [1]. These properties make UF suitable for electrical plugs, terminals, switch housings, knobs, and handles where PF's darker color and higher cost are disadvantages [2]. UF's light, translucent cured color—in contrast to the dark brown-black of PF—is a decisive aesthetic advantage for consumer-facing molded goods [3]. The procurement decision should confirm that moisture exposure is minimal, as UF's hydrolytic stability is inferior to PF.

Slow-Release Nitrogen Fertilizer (Ureaform) for Turfgrass and Controlled-Release Agricultural Applications

UF as ureaform fertilizer provides an intermediate nitrogen release profile that bridges the gap between fast-release urea and slower-release synthetics. Over a 90-day soil incubation, UF releases 46%–73% of total nitrogen versus 89%–100% for conventional urea and 44%–56% for CDU [1]. This microbial-degradation-dependent release mechanism synchronizes nitrogen availability with soil biological activity, reducing leaching losses by approximately 27–54 percentage points compared to soluble urea [1]. UF-based slow-release fertilizers typically contain 38% total nitrogen with a cold-water-insoluble nitrogen (CWIN) fraction of ≥60% [2]. For turfgrass managers and horticultural growers, UF offers a proven, cost-effective means to extend nitrogen availability over a growing season without the premium pricing of coated controlled-release fertilizers.

Plywood and Laminated Veneer Lumber for Interior Millwork and Furniture Cores

UF resin is the dominant adhesive for interior hardwood plywood, laminated veneer lumber (LVL), and furniture core stock where light bond-line color and fast hot-press consolidation are valued. Key procurement evidence includes: (a) UF cures faster than PF with a lower apparent activation energy [1], enabling rapid multi-opening hot-press cycles; (b) UF produces colorless to lightly translucent bond lines, whereas PF produces a dark, visible glue line [2]; (c) the absolute bond strength of UF is adequate for interior service conditions but is significantly lower than MUF—MUF outperforms UF in tensile shear strength under ABES testing at 110°C [3]. For procurement specifications requiring moisture resistance (e.g., EN 314 Class 2 or 3), UF alone is insufficient; MUF or PF must be specified. For dry interior applications (EN 314 Class 1), UF remains the most cost-effective adhesive by a substantial margin.

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